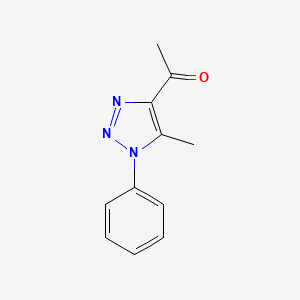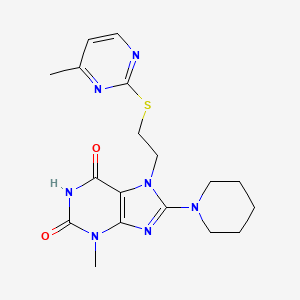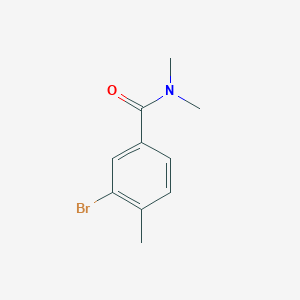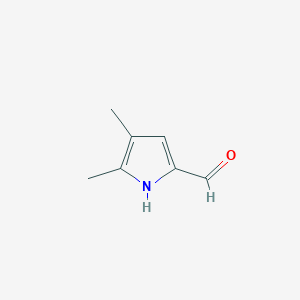![molecular formula C26H28N4O4S2 B2698757 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533891-47-3](/img/structure/B2698757.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s a small molecule with a molecular weight of 436.48 .
Molecular Structure Analysis
The compound has a complex structure with a dihydroisoquinoline core, a sulfonyl group, and a benzamido group . The crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Aplicaciones Científicas De Investigación
Inhibition of AKR1C3
This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The carboxylate group in the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket. This inhibition mechanism makes it a promising candidate for cancer therapy.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as a known dinitrobenzamide substrate
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of AKR1C3 metabolism of certain substrates
Propiedades
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-27-25(32)23-21-12-13-29(2)16-22(21)35-26(23)28-24(31)18-7-9-20(10-8-18)36(33,34)30-14-11-17-5-3-4-6-19(17)15-30/h3-10H,11-16H2,1-2H3,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBOUPSPGTAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B2698677.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2698681.png)
![2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2698682.png)



![3-(3,5-dimethylisoxazol-4-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2698690.png)

![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)
![N-[4-(2-Morpholin-4-ylethylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2698695.png)
![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)